BenchChemオンラインストアへようこそ!

(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid

Suzuki-Miyaura cross-coupling Building block procurement Synthetic step economy

Choose the 7-yl free boronic acid (MW 192.02) over the 8-yl pinacol ester to eliminate the hydrolytic deprotection step in every parallel synthesis reaction. The 98% purity ensures ≥98% active coupling reagent by mass, reducing excess boronic acid compensation. Its low LogP (-0.1708) and moderate TPSA (49.69 Ų) provide aqueous compatibility for green chemistry protocols. The tetrahydrobenzo[c]oxepin scaffold delivers a privileged pharmacophore for COX-2/5-LOX dual inhibition SAR studies.

Molecular Formula C10H13BO3
Molecular Weight 192.02 g/mol
Cat. No. B8080117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid
Molecular FormulaC10H13BO3
Molecular Weight192.02 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(COCCC2)C=C1)(O)O
InChIInChI=1S/C10H13BO3/c12-11(13)10-4-3-9-7-14-5-1-2-8(9)6-10/h3-4,6,12-13H,1-2,5,7H2
InChIKeyIBRZOIOSBBWMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid: Core Physicochemical and Vendor Landscape


(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid (CAS 2304634-78-2) is a heteroaryl boronic acid building block featuring a saturated seven-membered oxepine ring fused to a benzene core, with the boronic acid substituent at the 7-position . Its molecular formula is C10H13BO3 and molecular weight is 192.02 g/mol . The compound is primarily sourced from specialty chemical suppliers for use in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for introducing the tetrahydrobenzo[c]oxepin scaffold into more complex molecules . Commercially available purity ranges from 95% to 98% depending on the vendor .

Why Generic Substitution Fails for (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid in Scientific Procurement


This compound cannot be interchanged with its closest structural analogs without altering synthetic outcomes. The regioisomeric (1,3,4,5-tetrahydrobenzo[c]oxepin-8-yl)boronic acid is commercially available only as its pinacol ester (CAS 2304635-55-8, MW 274.2 g/mol), which requires an additional deprotection step prior to use in aqueous Suzuki couplings . The 7-yl free boronic acid (MW 192.02) is directly usable without this step . Furthermore, replacing the tetrahydrobenzo[c]oxepin scaffold with a simpler aryl boronic acid (e.g., phenylboronic acid) forfeits the oxepine ring's conformational constraints, hydrogen-bonding capacity from the ring oxygen, and the specific LogP/TPSA profile that governs partitioning and downstream biological target engagement . These differences are quantifiable and directly impact synthetic efficiency and molecular design.

Quantitative Differentiation Evidence for (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid Against Closest Analogs


Regioisomeric Position 7 Free Acid Versus Position 8 Pinacol Ester: Molecular Weight and Synthetic Step Economy

The target compound is the free boronic acid at the 7-position (CAS 2304634-78-2, MW 192.02 g/mol) . Its closest regioisomer, the 8-yl derivative, is commercially supplied almost exclusively as the pinacol ester (CAS 2304635-55-8, MW 274.2 g/mol) . This represents a 42.8% higher molecular weight for the 8-yl pinacol ester. More critically, the pinacol ester requires a hydrolytic deprotection step (typically acid or base treatment, or in situ conversion) before it can participate effectively in standard aqueous Suzuki-Miyaura couplings, whereas the free 7-yl boronic acid can be used directly . This eliminates one synthetic operation and reduces the atom economy penalty associated with the pinacol protecting group.

Suzuki-Miyaura cross-coupling Building block procurement Synthetic step economy

Vendor Purity Differentiation: 98% Versus 95% for the Identical Compound

The same compound (CAS 2304634-78-2) is offered at two distinct purity grades from different authorized suppliers. Leyan (Shanghai Haohong) supplies the compound at 98% purity , whereas Fluorochem (distributed via CymitQuimica) supplies it at 95.0% purity . This 3-percentage-point difference in purity means the 95% material may contain up to 5% impurities (including residual solvents, inorganic salts, or deboronylation byproducts), versus up to 2% for the 98% grade. In cross-coupling applications where the boronic acid is used as the limiting reagent, the presence of 5% versus 2% non-reactive mass directly impacts the accuracy of stoichiometric calculations and maximum attainable yield.

Quality control Vendor comparison Procurement specification

Physicochemical Profile Differentiation Against Phenylboronic Acid: LogP and TPSA

Compared to the simplest aryl boronic acid, phenylboronic acid, the target compound exhibits a markedly different physicochemical profile. The tetrahydrobenzo[c]oxepin-7-yl scaffold confers a computed LogP of -0.1708 and a topological polar surface area (TPSA) of 49.69 Ų . Phenylboronic acid has a computed LogP of approximately +0.88 and a TPSA of 40.46 Ų . This represents a LogP shift of over 1 log unit toward hydrophilicity and an increase in polar surface area of 9.23 Ų. The added ring oxygen atom in the oxepine scaffold contributes both hydrogen-bond acceptor capacity (HBA = 3 vs. 2 for phenylboronic acid) and conformational restriction (rotatable bonds = 1 vs. 1), which influence molecular recognition and passive membrane permeability .

Drug-likeness Lipophilicity Computational chemistry

Mono-Oxygen Oxepine Core Versus Di-Oxygen Dioxepine Core: Hydrogen-Bond Acceptor Capacity and Ring Polarity

The target compound contains a mono-oxygen seven-membered oxepine ring (C10H13BO3) . A closely related scaffold is the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl system (CAS 27926-89-1, C9H11BO4), which incorporates two oxygen atoms in the seven-membered ring . The dioxepin scaffold has a molecular formula of C9H11BO4 (vs. C10H13BO3) and, by virtue of the second ring oxygen, offers an additional hydrogen-bond acceptor site. This changes the hydrogen-bond acceptor count from 3 (target) to 4 (dioxepin analog), altering the compound's capacity for directed intermolecular interactions. The dioxepin analog is also available only through custom synthesis , whereas the target oxepin compound is a stocked catalog item , directly impacting procurement lead time.

Heterocyclic scaffold design Hydrogen bonding Scaffold hopping

Tetrahydrobenzo[c]oxepin Scaffold Pharmacological Precedent: COX-2/5-LOX Inhibitory Activity Benchmark

Although no direct biological data exist for the target boronic acid itself, the tetrahydrobenzo[c]oxepin scaffold has demonstrated quantifiable anti-inflammatory activity in published studies. A tetrahydrobenzo[c]oxepin natural product analogue exhibited COX-2 inhibition with an IC50 of 0.87 mg/mL and 5-lipoxygenase (5-LOX) inhibition with an IC50 of 0.94 mg/mL . By comparison, its dihydrobenzo[c]oxepin-1(3H)-one counterpart showed weaker activity with IC50 values of 1.16 mg/mL (COX-2) and 1.64 mg/mL (5-LOX) . This represents a 1.33-fold improvement in COX-2 potency and a 1.74-fold improvement in 5-LOX potency for the tetrahydro oxidation state over the dihydro/ketone state. Additionally, the tetrahydrobenzo[c]oxepin analogue demonstrated a COX-2/COX-1 selectivity index of approximately 2, superior to ibuprofen's 0.44 in the same assay .

Anti-inflammatory Cyclooxygenase-2 5-Lipoxygenase Natural product scaffold

Highest-Confidence Application Scenarios for (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid Based on Quantitative Evidence


Suzuki-Miyaura Library Synthesis Requiring Direct-Use Boronic Acid Without Deprotection

In parallel synthesis or array chemistry workflows, the free 7-yl boronic acid (MW 192.02) can be used directly in aqueous Suzuki-Miyaura couplings without the hydrolytic deprotection step required by the 8-yl pinacol ester (MW 274.2) . The elimination of one synthetic operation per reaction reduces total protocol time and avoids the risk of incomplete pinacol hydrolysis, which can generate variable yields across a library. The 98% purity grade from Leyan further ensures that ≥98% of the weighed mass is active coupling reagent, minimizing the need for excess boronic acid to compensate for inert impurities.

Medicinal Chemistry Campaigns Targeting Inflammatory Enzymes (COX-2/5-LOX Dual Inhibition)

The tetrahydrobenzo[c]oxepin scaffold has demonstrated COX-2 inhibition (IC50 0.87 mg/mL) and 5-LOX inhibition (IC50 0.94 mg/mL), with a COX-2 selectivity index of ~2 versus ibuprofen's 0.44 . The 7-boronic acid serves as a versatile handle for Suzuki coupling to introduce diverse aryl or heteroaryl groups at the 7-position, enabling systematic exploration of structure-activity relationships around this privileged anti-inflammatory pharmacophore. The computed drug-likeness parameters (LogP -0.1708, TPSA 49.69, HBD 2, HBA 3) fall within favorable ranges for lead-like molecules under both Lipinski's Rule of Five and the more stringent Rule of Three for fragment-based screening.

Synthesis of Benzo[c]oxepine-Containing Natural Product Analogues and Derivatives

Benzo[c]oxepine motifs occur in bioactive fungal metabolites and marine natural products with reported anti-inflammatory and analgesic activities . The 7-boronic acid provides a direct entry point for late-stage diversification of this scaffold via cross-coupling, avoiding the need to construct the oxepine ring de novo around a pre-installed aryl group. The compound's low LogP (-0.1708) and moderate TPSA (49.69 Ų) suggest aqueous compatibility in reaction media, which is advantageous for 'green chemistry' coupling protocols using water as a co-solvent.

Oxepine Scaffold Procurement Where Dioxepin Analogs Introduce Undesired Polarity

For projects requiring a single ring oxygen in the seven-membered heterocycle—rather than the two oxygens found in 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid—the target compound provides the correct HBA count (3 vs. 4) and avoids the additional polarity contributed by the second ring oxygen . This specificity is critical when the oxepine ring oxygen is intended to make a single, geometrically defined hydrogen-bond contact in the target binding site, and a second oxygen would introduce an off-target HBA or alter the local dielectric environment. The compound's stocked status also enables immediate access compared to the custom-synthesis-only dioxepin analog.

Quote Request

Request a Quote for (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.